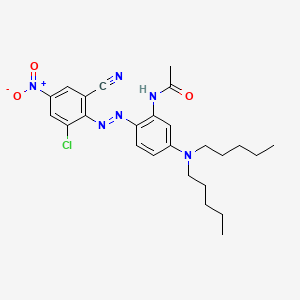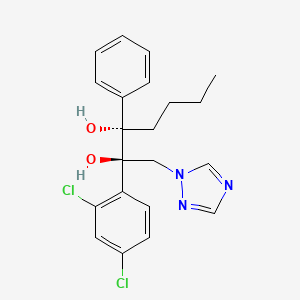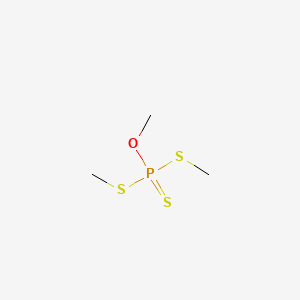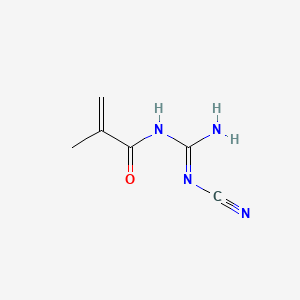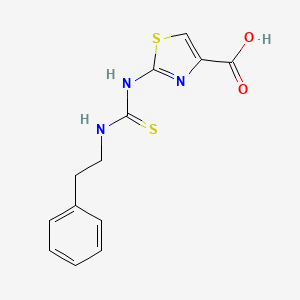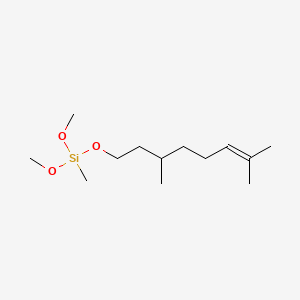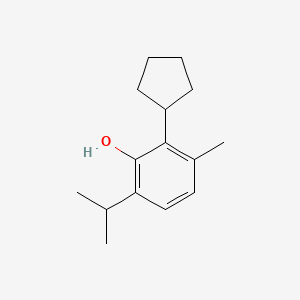
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is a chemical compound with the molecular formula C27H51NO6S and a molecular weight of 517.76 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
The synthesis of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves the reaction of tris(2-hydroxypropyl)amine with p-isododecylbenzenesulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is utilized in various scientific research fields:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: The compound is employed in cell culture studies as a detergent to lyse cells and solubilize proteins.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Wirkmechanismus
The mechanism of action of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. It forms micelles, which encapsulate hydrophobic molecules within their hydrophobic core, facilitating their dispersion in water. This property is particularly useful in drug delivery systems, where the compound can encapsulate and transport hydrophobic drugs to target sites in the body .
Vergleich Mit ähnlichen Verbindungen
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate can be compared with other surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB):
Sodium dodecyl sulfate (SDS): SDS is an anionic surfactant commonly used in protein denaturation and electrophoresis. Unlike this compound, SDS has a simpler structure and is more widely used in laboratory applications.
Cetyltrimethylammonium bromide (CTAB): CTAB is a cationic surfactant used in DNA extraction and nanoparticle synthesis.
This compound stands out due to its unique combination of hydroxyl groups and sulfonate functionality, which provides distinct solubilizing and emulsifying properties.
Eigenschaften
CAS-Nummer |
93922-06-6 |
|---|---|
Molekularformel |
C27H51NO6S |
Molekulargewicht |
517.8 g/mol |
IUPAC-Name |
4-(10-methylundecyl)benzenesulfonate;tris(2-hydroxypropyl)azanium |
InChI |
InChI=1S/C18H30O3S.C9H21NO3/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21;1-7(11)4-10(5-8(2)12)6-9(3)13/h12-16H,3-11H2,1-2H3,(H,19,20,21);7-9,11-13H,4-6H2,1-3H3 |
InChI-Schlüssel |
WVXIPNBIBZKYLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C[NH+](CC(C)O)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)


